molecular formula C5H4BrClS B3281650 2-Bromo-4-(chloromethyl)thiophene CAS No. 73919-92-3

2-Bromo-4-(chloromethyl)thiophene

Cat. No. B3281650
CAS RN: 73919-92-3
M. Wt: 211.51 g/mol
InChI Key: CDFSPUOWARZVSY-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)thiophene is a heterocyclic compound with a molecular weight of 211.51 and a molecular formula of C5H4BrClS . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(chloromethyl)thiophene consists of a five-membered ring with one sulfur atom . The compound has a bromine atom and a chloromethyl group attached to the thiophene ring .


Physical And Chemical Properties Analysis

2-Bromo-4-(chloromethyl)thiophene is a liquid at room temperature and should be stored at 4° C . It has a molecular weight of 211.51 and a molecular formula of C5H4BrClS .

Scientific Research Applications

  • Synthesis of Thiophene Derivatives for Photostabilization of Poly(Vinyl Chloride) A study by Balakit et al. (2015) synthesized new thiophene derivatives, demonstrating their efficacy in reducing the level of photodegradation in poly(vinyl chloride) films. This finding suggests a potential application of 2-Bromo-4-(chloromethyl)thiophene in the field of materials science, particularly in enhancing the durability and longevity of PVC products.

  • Development of Liquid Crystalline Compounds Kim et al. (2001) conducted a study focusing on the regioselective synthesis of 2,4-disubstituted thiophenes, which are potential candidates for liquid crystalline compounds of low viscosity. The key intermediates in this synthesis involved derivatives of 2-Bromo-4-(chloromethyl)thiophene. This research, found in Kim et al. (2001), highlights its application in developing advanced materials with specific optical properties.

  • Application in Organic Synthesis The work of Guerrera et al. (1995) on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines underscores the utility of bromo-chloromethyl thiophenes in organic synthesis, particularly in aromatic nucleophilic substitutions. This reaction, which led to the synthesis of unexpected isomers, demonstrates the potential of 2-Bromo-4-(chloromethyl)thiophene in complex chemical syntheses.

  • Electrochemical Studies and Halogen Dance Phenomenon In an investigation conducted by Mubarak & Peters (1996), the electrochemical reduction of mono- and dihalothiophenes, including 2-bromo-3-chlorothiophene, was examined. This study revealed a unique 'halogen dance' phenomenon, where halogens rearrange during the electrochemical process. Such studies provide insights into the reactivity and behavior of thiophene derivatives under electrochemical conditions.

  • involve 2-Bromo-4-(chloromethyl)thiophene, it does suggest the potential of bromo-chloromethyl thiophene derivatives in similar catalytic processes, contributing to the field of heterocyclic compound synthesis.
  • Study on Chloromethylation Catalyzed by Ionic Liquids Kun (2010) investigated the chloromethylation of 2-chloro-thiophene, a process related to the synthesis of 2-chloro-3-chloromethyl-thiophene, which is structurally similar to 2-Bromo-4-(chloromethyl)thiophene. This study, detailed in Kun (2010), offers insights into the role of ionic liquids in promoting chloromethylation reactions, a key step in synthesizing various thiophene derivatives.

  • Exploration of Antimicrobial and Antioxidant Activities The study by Rasool et al. (2016) on the synthesis of various thiophene derivatives via Suzuki cross-coupling reaction, and their subsequent testing for antimicrobial and antioxidant activities, indicates the potential of bromo-chloromethyl thiophene derivatives in pharmaceutical applications. This research provides a foundation for exploring the medicinal applications of such compounds.

  • Optical Properties and Solid-State Emission Studies The research by Li et al. (2002) on postfunctionalization of poly(3-hexylthiophene) to study the electronic and steric effects of various functional groups, including bromo and chloro, on optical properties, offers insights into the potential applications of 2-Bromo-4-(chloromethyl)thiophene in modifying the properties of polythiophenes. This could lead to advancements in the development of materials with enhanced optical and photophysical properties.

properties

IUPAC Name

2-bromo-4-(chloromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-5-1-4(2-7)3-8-5/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFSPUOWARZVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300483
Record name 2-Bromo-4-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(chloromethyl)thiophene

CAS RN

73919-92-3
Record name 2-Bromo-4-(chloromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73919-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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